molecular formula C13H14ClNO2 B1438672 N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide CAS No. 1154010-39-5

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide

Cat. No. B1438672
CAS RN: 1154010-39-5
M. Wt: 251.71 g/mol
InChI Key: QXLMWDZQNXDGOC-UHFFFAOYSA-N
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Description

“N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide” is a compound that contains a benzofuran ring. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years. A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield .


Molecular Structure Analysis

Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions. Its chemical structure is composed of fused benzene and furan rings .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant anticancer activities. For instance, certain substituted benzofurans have demonstrated cell growth inhibitory effects on various cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Synthesis for Targeted Therapy

The development of compounds with targeted therapy potentials and minimal side effects is a key goal in medical research. Benzofuran compounds are being synthesized for this purpose, with some showing promising results against human ovarian cancer cell lines .

Inhibition of Hypoxia-Inducible Factor (HIF-1) Pathway

Some benzofuran derivatives are designed to inhibit the HIF-1 pathway, which is involved in the carcinogenesis of tumor protein p53. This pathway is a target for anticancer therapy due to its role in tumor growth and survival .

Cytotoxic Properties

Benzofuran compounds have been tested for their cytotoxic properties on human cancer cells and healthy cells. This testing helps determine the potential therapeutic index of these compounds .

Antibacterial Activities

In addition to anticancer properties, benzofuran derivatives have also been screened for antibacterial activities using standard and clinical strains .

Microwave-Assisted Synthesis

A series of benzofuran derivatives have been obtained through microwave-assisted synthesis (MWI), which is a method that can potentially speed up the synthesis process and improve the yield of these compounds .

Mechanism of Action

While the specific mechanism of action for “N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide” is not available, benzofuran compounds are known to have diverse pharmacological activities .

properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-8(14)13(16)15-9(2)12-7-10-5-3-4-6-11(10)17-12/h3-9H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLMWDZQNXDGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2O1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(1-benzofuran-2-yl)ethyl]-2-chloropropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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